2-((Methoxycarbonyl)amino)-2-methylpropanoic acid is a non-natural amino acid. It is a derivative of the natural amino acid alpha-aminoisobutyric acid, with a methoxycarbonyl group attached to the amino group. This modification can alter the compound's physical and chemical properties, making it valuable for various scientific applications. For example, it has been studied as a potential building block for the synthesis of peptides and peptidomimetics. []
2-((Methoxycarbonyl)amino)-2-methylpropanoic acid, also known as (S)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid, is an important compound in organic chemistry, particularly in the synthesis of pharmaceuticals. It is characterized by its methoxycarbonyl functional group, which is significant for its reactivity and utility in various chemical processes. The compound is primarily used as an intermediate in the synthesis of Ledipasvir, an antiviral medication, highlighting its relevance in medicinal chemistry.
This compound falls under the category of amino acids and derivatives, specifically as a methoxycarbonyl derivative of valine. Its classification is crucial for understanding its chemical behavior and potential applications in biochemical processes.
The synthesis of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid typically involves the reaction of L-valine with methyl chloroformate in the presence of a base such as sodium hydroxide. The following outlines a common synthetic route:
This method is efficient and yields high purity products suitable for further applications.
The molecular structure of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid can be described using various structural representations:
The InChI key for this compound is CEFVHPDFGLDQKU-YFKPBYRVSA-N, and its SMILES notation is C(O)(=O)[C@H](C(C)C)NC(OC)=O. This indicates a chiral center at the carbon atom adjacent to the carboxylic group, contributing to its stereochemical properties .
The compound can participate in various chemical reactions typical of amino acids and esters:
These reactions are essential for its application in synthesizing pharmaceutical intermediates .
The mechanism of action for 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid primarily involves its role as an intermediate in biochemical pathways:
Understanding these mechanisms provides insight into how this compound can be utilized effectively in drug development .
These properties are critical for determining storage conditions and handling procedures during laboratory synthesis .
2-((Methoxycarbonyl)amino)-2-methylpropanoic acid has several scientific uses:
Its versatility makes it a significant compound in both academic research and industrial applications .
The compound 2-((methoxycarbonyl)(methyl)amino)-2-methylpropanoic acid (CAS: 1342846-58-5) is its standardized IUPAC name. This nomenclature precisely defines its structure: a propanoic acid backbone substituted at the α-carbon with both a methyl group and a methylated carbamate (N-methyl methoxycarbonyl) moiety [1] [2]. Key identifiers include:
Alternative designations reflect its functional groups:
Table 1: Key Identifiers of 2-((Methoxycarbonyl)(methyl)amino)-2-methylpropanoic Acid
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-((methoxycarbonyl)(methyl)amino)-2-methylpropanoic acid |
| CAS Registry | 1342846-58-5 |
| Molecular Formula | C₇H₁₃NO₄ |
| Molecular Weight | 175.18 g/mol |
| Canonical SMILES | COC(=O)N(C)C(C)(C)C(O)=O |
| InChIKey | SMBYBCPGVLQCKI-UHFFFAOYSA-N |
This compound exhibits distinct structural features due to its α,α-disubstituted carbon:
Core Functional Groups:
Positional Isomerism:
A key isomer is (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid (CAS: 1085528-20-6). Differences include:
Table 2: Functional Group Contributions to Molecular Properties
| Functional Group | Structural Impact | Chemical Behavior |
|---|---|---|
| α,α-Dimethyl Carboxylic Acid | Creates steric hindrance; achiral center | Limited conformational flexibility; resists enolization |
| N-Methyl Methoxycarbonyl | Planar carbamate with methylated N | Hydrolytically labile ester; tertiary amide resonance |
This compound belongs to a broader class of α-substituted non-proteinogenic amino acids. Key comparisons:
Structural Relatives:
Functional Significance:
Table 3: Structural Comparison of α-Substituted Alanine Derivatives
| Compound Name | Carbon Backbone | α-Substituent | N-Protective Group | Chirality |
|---|---|---|---|---|
| 2-((Methoxycarbonyl)(methyl)amino)-2-methylpropanoic acid | Quaternary (C(CH₃)₂) | N-methyl methoxycarbonyl | Methoxycarbonyl | Achiral |
| (2R)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid | Tertiary (CH(CH₃)) | N-methyl methoxycarbonyl | Methoxycarbonyl | Chiral (R) |
| 2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | Quaternary (C(CH₃)₂) | tert-butoxycarbonylamino | Boc | Achiral |
| 2-(Dimethylamino)-2-methylpropanoic acid | Quaternary (C(CH₃)₂) | Dimethylamino | None | Achiral |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1